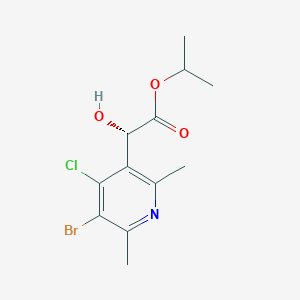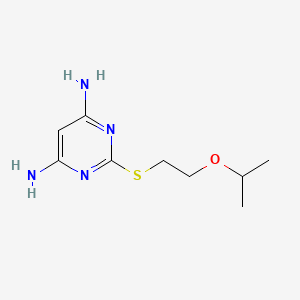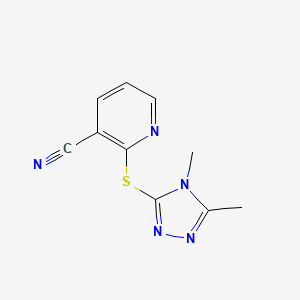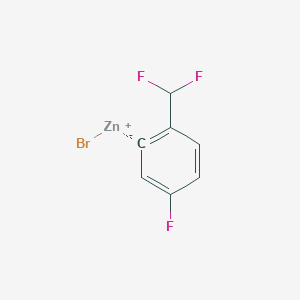
(2-(Difluoromethyl)-5-fluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its ability to introduce difluoromethyl groups into aromatic compounds, which can significantly alter the biological activity and properties of the resulting molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(difluoromethyl)-5-fluorophenyl)zinc bromide typically involves the reaction of 2-(difluoromethyl)-5-fluorobromobenzene with zinc in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.50 M solution in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The use of automated systems and reactors helps in maintaining the quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with aryl halides or vinyl halides.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving this compound include difluoromethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used to introduce difluoromethyl groups into aromatic rings, which can enhance the stability and lipophilicity of the resulting molecules. This modification is crucial in the development of new drugs and agrochemicals.
Biology and Medicine
In biological and medicinal research, (2-(difluoromethyl)-5-fluorophenyl)zinc bromide is used to synthesize compounds with potential therapeutic properties. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of pharmaceuticals and agrochemicals. Its ability to introduce difluoromethyl groups makes it a valuable tool in the production of compounds with enhanced properties.
Mécanisme D'action
The mechanism of action of (2-(difluoromethyl)-5-fluorophenyl)zinc bromide involves the transfer of the difluoromethyl group to an aromatic substrate. This process is typically facilitated by a palladium catalyst, which activates the zinc reagent and promotes the formation of a carbon-carbon bond. The molecular targets and pathways involved depend on the specific substrate and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Difluoromethyl)phenyl)zinc bromide: Similar in structure but lacks the additional fluorine atom on the aromatic ring.
(2-(Trifluoromethyl)phenyl)zinc bromide: Contains an additional fluorine atom, making it more electron-withdrawing.
(2-(Difluoromethyl)-4-fluorophenyl)zinc bromide: Similar structure with the fluorine atom in a different position on the aromatic ring.
Uniqueness
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide is unique due to its specific substitution pattern, which can lead to different reactivity and selectivity in chemical reactions compared to its analogs. The presence of both difluoromethyl and fluorine groups can significantly influence the electronic properties and reactivity of the compound, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C7H4BrF3Zn |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-(difluoromethyl)-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-6-3-1-5(2-4-6)7(9)10;;/h1,3-4,7H;1H;/q-1;;+2/p-1 |
Clé InChI |
UAOCDXHFCSFSGE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=[C-]C=C1F)C(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


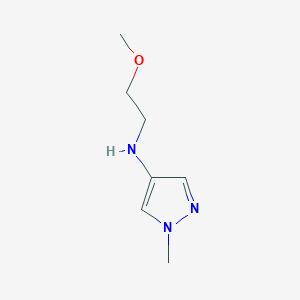
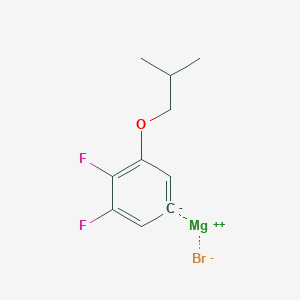

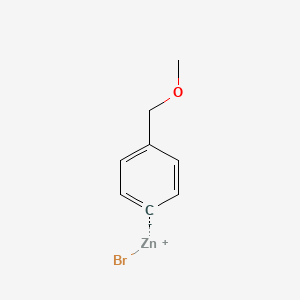

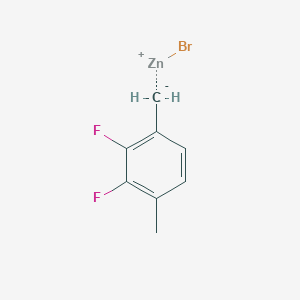
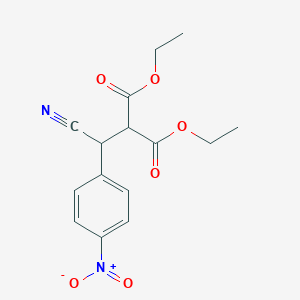
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
